molecular formula C10H10N4S B182308 N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine CAS No. 196204-79-2

N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine

Cat. No. B182308
M. Wt: 218.28 g/mol
InChI Key: OTNPTZUTWWSCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an imidazole and benzothiazole ring system, which makes it a versatile compound for various biological and chemical applications.

Mechanism Of Action

The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine is not fully understood. However, it has been suggested that the compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages And Limitations For Lab Experiments

The advantages of using N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine in lab experiments include its versatility and potential applications in various fields. However, the limitations include the complex synthesis process, limited availability, and high cost.

Future Directions

There are several future directions for the research on N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine. Some of the potential areas of research include:
1. Further studies on the mechanism of action and the specific receptors that the compound interacts with in the body.
2. Development of new synthetic routes for the compound that are more efficient and cost-effective.
3. Investigation of the potential applications of the compound in the treatment of other diseases, such as diabetes and cardiovascular diseases.
4. Exploration of the potential use of the compound in materials science, such as the synthesis of new polymers and materials.
5. Investigation of the potential applications of the compound in agriculture, such as the development of new pesticides and herbicides.
In conclusion, N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine is a versatile compound that has potential applications in various fields. Its complex synthesis process and limited availability pose challenges for its use in lab experiments. However, further research on the compound's mechanism of action and potential applications may lead to the development of new drugs, materials, and agricultural products.

Synthesis Methods

The synthesis of N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation reaction between 2-aminobenzothiazole and imidazole in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or methanol, at a specific temperature and pressure.

Scientific Research Applications

N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and materials science. It is used as a starting material for the synthesis of other compounds that have potential applications in drug discovery and development.

properties

CAS RN

196204-79-2

Product Name

N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-5-amine

InChI

InChI=1S/C10H10N4S/c1-2-9-8(13-6-15-9)5-7(1)14-10-11-3-4-12-10/h1-2,5-6H,3-4H2,(H2,11,12,14)

InChI Key

OTNPTZUTWWSCMJ-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=CC3=C(C=C2)SC=N3

Canonical SMILES

C1CN=C(N1)NC2=CC3=C(C=C2)SC=N3

synonyms

5-Benzothiazolamine,N-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)

Origin of Product

United States

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